
1,8-Dinitronaphthalene
Overview
Description
1,8-Dinitronaphthalene is an organic compound with the molecular formula C₁₀H₆N₂O₄ . It is a derivative of naphthalene, characterized by the presence of two nitro groups (-NO₂) at the 1 and 8 positions on the naphthalene ring. This compound appears as yellow crystals and is known for its strong, bitter taste and irritating odor. It is sparingly soluble in water but can dissolve in organic solvents such as alcohol and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Dinitronaphthalene can be synthesized through the nitration of naphthalene. The process involves the reaction of naphthalene with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature range of 15-80°C in an organic solvent like dichloroethane .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of mixed acid nitration. The process includes dissolving naphthalene in an organic solvent, followed by the addition of the nitrating mixture. The reaction mixture is stirred and maintained at the desired temperature for several hours. After completion, the product is isolated through filtration and purification steps .
Chemical Reactions Analysis
Types of Reactions: 1,8-Dinitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrazine hydrate or catalytic hydrogenation.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 1,8-Diaminonaphthalene.
Substitution: Derivatives with substituted functional groups at the nitro positions.
Scientific Research Applications
Introduction to 1,8-Dinitronaphthalene
This compound (1,8-DN) is an aromatic compound that belongs to the class of nitronaphthalenes. It is primarily utilized in various scientific and industrial applications due to its unique chemical properties. This article explores the diverse applications of 1,8-DN, focusing on its role in chemical synthesis, analytical chemistry, and biological studies.
Nitration Processes
This compound is often synthesized through nitration reactions involving naphthalene. Various methods have been developed for its preparation:
- Catalytic Nitration : A recent study demonstrated an efficient catalytic method using nitrogen dioxide (NO₂) over HY zeolite, achieving a selectivity of 87.6% for valuable dinitronaphthalene compounds including 1,8-DN . This method presents a more environmentally friendly approach compared to traditional nitration methods.
- Microreactor Technology : Another innovative approach involves the use of microreactors for the nitration of naphthalene. The study showed that varying the rotation speed in the reactor influenced the yield of dinitronaphthalenes, including both 1,5- and 1,8-derivatives . This technique allows for better control over reaction conditions and improved product yields.
Analytical Chemistry
1,8-DN serves as a significant analytical standard in chemical analysis. It is used in:
- Gas Chromatography : As a reference compound for calibrating instruments and validating analytical methods. Its distinct properties make it suitable for detecting and quantifying other nitro compounds in complex mixtures .
- Mutagenicity Studies : Research has indicated that 1,8-DN exhibits mutagenic effects on certain bacterial strains, making it relevant in genetic toxicology studies . These studies help assess environmental risks associated with exposure to nitroaromatic compounds.
Toxicological Studies
The compound has been implicated in various toxicological investigations:
- Melanosis Cases : A study analyzed cases of melanosis linked to exposure to 1,8-DN and its derivatives. The findings highlighted the compound's potential health risks when humans are exposed to it through environmental or occupational routes .
- Genotoxicity Assessments : The mutagenicity of 1,8-DN has been evaluated through several assays, contributing to a better understanding of its effects on genetic material and potential carcinogenicity .
Summary of Applications
Application Area | Description |
---|---|
Chemical Synthesis | Used in catalytic nitration processes; synthesized via microreactor technology. |
Analytical Chemistry | Serves as a standard in gas chromatography; utilized in the detection of nitro compounds. |
Biological Studies | Investigated for mutagenicity; linked to melanosis cases and assessed for genotoxicity. |
Mechanism of Action
The mechanism of action of 1,8-dinitronaphthalene primarily involves its reactivity due to the presence of nitro groups. These groups can undergo reduction or substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
1,5-Dinitronaphthalene: Another isomer with nitro groups at the 1 and 5 positions.
1,3-Dinitronaphthalene: Nitro groups at the 1 and 3 positions.
1,4-Dinitronaphthalene: Nitro groups at the 1 and 4 positions.
Uniqueness: 1,8-Dinitronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to other isomers, it has distinct properties and uses, particularly in the synthesis of dyes and high-energy materials .
Biological Activity
1,8-Dinitronaphthalene (DNN) is an aromatic compound that has garnered attention due to its biological activity and potential health impacts. This article provides a comprehensive overview of the biological effects, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by two nitro groups attached to the naphthalene ring at the 1 and 8 positions. Its chemical formula is C10H6N2O4, and it has a melting point ranging from 142°C to 150°C. The compound exhibits significant stability under standard conditions but can undergo various chemical reactions typical of nitroaromatic compounds.
Toxicological Effects
Research has indicated that exposure to this compound can lead to various toxicological effects, particularly in occupational settings. A notable study analyzed 14 cases of melanosis linked to exposure to DNN and its derivatives. The findings highlighted that prolonged exposure could result in skin discoloration and other dermatological issues due to its systemic absorption and potential accumulation in human tissues .
Synthesis Methods
The synthesis of this compound typically involves the nitration of naphthalene using a mixture of nitric and sulfuric acids. The reaction conditions can significantly affect the yield and selectivity of the desired isomers.
Table 1: Synthesis Conditions for DNN
Reaction Type | Temperature (°C) | Nitrating Agent Composition | Yield (%) |
---|---|---|---|
Classic Nitration | 20-100 | HNO3 + H2SO4 | Variable |
Nitration with Solvent | 25-60 | HNO3 in organic solvent | Higher |
The process can be optimized by controlling the temperature and using solvents that enhance the selectivity towards specific isomers such as 1,5-dinitronaphthalene (DNN) over 1,8-DNN .
Occupational Exposure
A significant case study focused on workers exposed to this compound in industrial settings. Symptoms reported included skin lesions and respiratory issues. The study emphasized the need for improved safety measures and monitoring of air quality in workplaces handling nitroaromatic compounds .
Environmental Impact
Another area of concern is the environmental persistence of dinitronaphthalenes. Studies have shown that these compounds can contaminate soil and water sources, leading to bioaccumulation in aquatic organisms. This raises questions about their long-term ecological effects and potential entry into the food chain.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1,8-Dinitronaphthalene, and how can reaction conditions be optimized to control isomer ratios?
- Methodological Answer : this compound is typically synthesized via nitration of naphthalene or α-nitronaphthalene. For naphthalene, initial nitration at 60°C using concentrated HNO₃/H₂SO₄ yields 1-nitronaphthalene, which undergoes further nitration under stronger acidic conditions (e.g., oleum at 130°C) to produce 1,5- and this compound isomers . Isomer ratios depend on nitrating agent strength, temperature, and steric effects. For example, using HNO₃ in H₂SO₄ at 130°C favors 1,8-isomer formation due to reduced steric hindrance compared to 1,5-isomer . Optimization involves adjusting acid concentration and reaction time, with HPLC or GC-MS used to monitor isomer distribution .
Q. How can researchers determine the solubility of this compound in various organic solvents, and what thermodynamic models are applicable?
- Methodological Answer : Solubility is measured gravimetrically or via UV-Vis spectroscopy by saturating solvents (e.g., ethanol, benzene) at controlled temperatures (273.15–308.15 K). For instance, solubility in ethanol at 25°C is ~0.058 g/L . Thermodynamic models like the modified Apelblat equation or λh-equation correlate solubility with temperature, accounting for enthalpy and entropy changes . Researchers should also consider polymorphic forms (e.g., orthorhombic vs. metastable crystals), as solubility varies with crystal structure .
Q. What spectroscopic techniques are recommended for characterizing the purity and structural identity of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies electronic transitions (e.g., λmax at 303 nm in ethanol) and detects impurities via spectral deviations .
- IR Spectroscopy : Confirms nitro group vibrations (e.g., asymmetric NO₂ stretch at ~1520 cm⁻¹) .
- XRD : Distinguishes polymorphs (e.g., orthorhombic vs. monoclinic structures) and quantifies crystallinity .
- NMR : Limited utility due to low solubility, but ¹³C NMR in DMSO-d₆ can resolve aromatic carbons adjacent to nitro groups .
Advanced Research Questions
Q. What strategies improve the selectivity of this compound catalytic hydrogenation to 1,8-Diaminonaphthalene, particularly regarding catalyst support and metal choice?
- Methodological Answer : Selective hydrogenation requires suppressing over-reduction and controlling nitro group reactivity.
- Catalyst Design : Carbon nanotube (CNT)-supported Pd catalysts enhance activity and selectivity (>95%) due to hydrophobic interactions and electron transfer from CNTs to Pd .
- Metal Choice : Non-noble metals (e.g., Ni on N-doped graphene) reduce costs while maintaining selectivity via Lewis acid-base interactions with nitro groups .
- Reaction Conditions : Mild temperatures (50–80°C) and H₂ pressures (1–3 MPa) minimize byproducts like naphthalene . Kinetic studies using in-situ FTIR monitor intermediate formation (e.g., hydroxylamines) .
Q. How do electronic and steric effects influence the radical anion stability of this compound, and what experimental approaches elucidate these interactions?
- Methodological Answer : The 1,8-isomer’s radical anion stability is governed by:
- Electronic Effects : Delocalization of unpaired electrons across the naphthalene ring, studied via ESR spectroscopy (g ≈ 2.003) and cyclic voltammetry (E₁/₂ ≈ -0.85 V vs. SCE) .
- Steric Effects : Twisting of nitro groups (60–70° from the ring plane) reduces conjugation, observed via near-IR charge-transfer bands and DFT calculations .
- Spectroelectrochemistry : Combines electrochemical reduction with UV-Vis/ESR to track radical formation and decay kinetics .
Q. What environmental risk assessment methodologies are suitable for evaluating the genotoxic impact of this compound, and how are model organisms utilized?
- Methodological Answer :
- In Vivo Assays : The Drosophila melanogaster wing SMART test quantifies somatic mutations (e.g., ≥10% increase in wing spots at 1 mM exposure) .
- Microscale Testing : Salmonella Ames test with TA98 strain detects frameshift mutations, though nitroreductase activity may underestimate risks .
- Environmental Monitoring : Nano-HPLC-MS/MS detects this compound in soil/water at ppb levels, with solid-phase extraction (C18 columns) for sample preparation .
Q. Notes on Contradictory Evidence
- Melting Point Discrepancy : reports MP = 216.5°C, while cites 144–145°C. This likely arises from polymorphic differences (e.g., orthorhombic vs. metastable forms), emphasizing the need to specify crystallization conditions (e.g., solvent, cooling rate) .
- Synthesis Pathways : describes nitration of α-nitronaphthalene, whereas focuses on naphthalene nitration. Researchers should validate isomer ratios via HPLC when switching precursors .
Properties
IUPAC Name |
1,8-dinitronaphthalene | |
---|---|---|
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InChI |
InChI=1S/C10H6N2O4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H | |
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InChI Key |
AVCSMMMOCOTIHF-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
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Molecular Formula |
C10H6N2O4 | |
Record name | 1,8-DINITRONAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID9025166 | |
Record name | 1,8-Dinitronaphthalene | |
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Molecular Weight |
218.17 g/mol | |
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Physical Description |
1,8-dinitronaphthalene appears as yellow crystals. (NTP, 1992), Yellow solid; [CAMEO] Yellow crystalline powder; [MSDSonline] | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
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Vapor Density |
7.51 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
0.00000428 [mmHg] | |
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CAS No. |
602-38-0 | |
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Melting Point |
340 to 342 °F (NTP, 1992) | |
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